molecular formula C14H24N2O3 B592344 tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1147423-01-5

tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B592344
CAS No.: 1147423-01-5
M. Wt: 268.357
InChI Key: MVUWNKLIJBZNTD-UHFFFAOYSA-N
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Description

tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is a chemical compound with the molecular formula C14H24N2O3 and a molecular weight of 268.36 g/mol . It is known for its unique spirocyclic structure, which consists of a diazaspiro nonane core with an acetyl group and a tert-butyl ester group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves a series of chemical reactions starting from 2,7-diazaspiro[3.5]nonane. The synthetic route includes substitution reactions and esterification to introduce the acetyl and tert-butyl ester groups . The reaction conditions often require specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining the desired product quality.

Chemical Reactions Analysis

tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

    Esterification: This reaction forms esters from carboxylic acids and alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. The pathways involved may include inhibition of kinase activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their impact on its chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-11(17)15-7-5-14(6-8-15)9-16(10-14)12(18)19-13(2,3)4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUWNKLIJBZNTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)CN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,7-diaza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester (70 mg, 0.309 mmol) in DCM (3 mL) were added acetyl chloride (32 μL, 0.450 mmol) and triethylamine (54 μL, 0.526 mmol). The resulting mixture was stirred at RT for 2 h. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge, and washed with MeOH then eluted with 2 M NH3 in MeOH to give 7-acetyl-2,7-diaza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester. To a solution of 7-acetyl-2,7-diaza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester in DCM (3 mL) was added TFA (1 mL) and the resulting mixture was stirred at RT for 1 h. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge, washed with MeOH then eluted with 2 M NH3 in MeOH to give the title compound as a colourless oil (41 mg, 79%).
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
32 μL
Type
reactant
Reaction Step One
Quantity
54 μL
Type
reactant
Reaction Step One

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